Cas no 27080-92-8 (Benzenamine,N,N-diethyl(2-phenyldiazenyl)-)

Benzenamine,N,N-diethyl(2-phenyldiazenyl)- structure
27080-92-8 structure
Product Name:Benzenamine,N,N-diethyl(2-phenyldiazenyl)-
CAS No:27080-92-8
MF:C16H19N3
MW:253.342163324356
CID:285362
PubChem ID:54345025
Update Time:2025-04-19

Benzenamine,N,N-diethyl(2-phenyldiazenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N,N-diethyl(2-phenyldiazenyl)-
    • Aniline,N,N-diethyl(phenylazo)- (7CI,8CI)
    • Benzenamine, N,N-diethyl(phenylazo)- (9CI)
    • Diethylaminoazobenzene
    • SCHEMBL5496325
    • SCHEMBL8858287
    • Benzenamine, N,N-diethyl(phenylazo)-
    • 27080-92-8
    • Inchi: 1S/C16H19N3/c1-3-19(4-2)16-13-9-8-12-15(16)18-17-14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3/b18-17+
    • InChI Key: UBSMWZJQBNINEB-ISLYRVAYSA-N
    • SMILES: N(C1C=CC=CC=1/N=N/C1C=CC=CC=1)(CC)CC

Computed Properties

  • Exact Mass: 253.15807
  • Monoisotopic Mass: 253.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 28Ų

Experimental Properties

  • PSA: 27.96
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